molecular formula C21H15FN2O5S2 B2817423 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 686737-43-9

2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2817423
CAS No.: 686737-43-9
M. Wt: 458.48
InChI Key: XOMAKDGOFUACJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a furan-2-yl moiety at position 2, and a sulfanyl-acetamide chain at position 4. The acetamide nitrogen is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O5S2/c22-14-8-10-15(11-9-14)23-18(25)13-30-21-20(24-19(29-21)17-7-4-12-28-17)31(26,27)16-5-2-1-3-6-16/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMAKDGOFUACJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

    Attachment of the Furan Ring: This can be done via cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts.

    Formation of the Acetamide Moiety: This step involves the reaction of an amine with an acylating agent like acetic anhydride or acetyl chloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products

    Oxidation Products: Furanones, sulfoxides.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and oxazole groups. It can also be used in the design of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with unique conductive properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonyl and oxazole groups, potentially inhibiting or modulating their activity. The furan and fluorophenyl groups could enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Compound D29 ()

  • Structure : 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide.
  • Key Differences :
    • Replaces benzenesulfonyl with 4-bromophenylsulfonyl.
    • Substitutes furan-2-yl with phenyl at the oxazole’s 2-position.
  • Synthesis : Yield of 92%, melting point 244–245°C, indicating high crystallinity and synthetic efficiency .

Compound BH24945 ()

  • Structure : 2-[[4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide.
  • Key Differences :
    • Uses 4-chlorophenylsulfonyl and 4-fluorophenyl at the oxazole’s 2-position.
    • Retains N-(4-fluorophenyl)acetamide.
  • Molecular Weight : 520.956 (C${23}$H${15}$ClF${2}$N${2}$O${4}$S${2}$), slightly heavier than the target compound due to chlorine substitution .

Comparison Table

Compound Name Oxazole Substituents (Position 4/2) Acetamide Substituent Yield (%) Melting Point (°C) Molecular Weight
Target Compound Benzenesulfonyl / Furan-2-yl 4-Fluorophenyl N/A N/A ~492.5 (calc.)
D29 4-Bromophenylsulfonyl / Phenyl 4-Fluorophenyl 92 244–245 570.4
BH24945 4-Chlorophenylsulfonyl / 4-Fluorophenyl 4-Fluorophenyl N/A N/A 520.956

Substituent Effects on Properties and Activity

  • Sulfonyl Groups: Benzenesulfonyl (target) vs. Electron-withdrawing sulfonyl groups stabilize the oxazole core, influencing reactivity and binding interactions .
  • Phenyl (D29): Enhances hydrophobicity, favoring interactions with hydrophobic pockets. 4-Fluorophenyl (BH24945): Combines hydrophobicity with dipole interactions from fluorine .
  • Acetamide Modifications :

    • N-(4-Fluorophenyl) is conserved in all analogues, suggesting its critical role in target engagement. Fluorine’s electronegativity may improve metabolic stability and binding affinity .

Triazole-Based Analogues ()

These compounds highlight the importance of the sulfanyl-acetamide chain in bioactivity, though heterocycle choice (oxazole vs. triazole) alters electronic and steric profiles .

Research Implications

  • The target compound’s furan-2-yl group may offer unique electronic properties compared to phenyl or fluorophenyl analogues, warranting further exploration in biological assays.
  • High-yield syntheses (e.g., D29 at 92%) suggest optimized routes for scaling production of related derivatives .
  • Comparative studies with halogenated sulfonyl variants (D29, BH24945) could elucidate structure-activity relationships for therapeutic targeting.

Biological Activity

The compound 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Benzenesulfonyl group : Known for its electrophilic properties.
  • Furan ring : Contributes to the compound's reactivity and biological interaction.
  • Oxazole ring : Enhances the compound's potential to interact with biological macromolecules.

This unique combination of functional groups may influence its biological activity, making it a candidate for further pharmacological exploration.

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For example, derivatives of carbamothioyl-furan-2-carboxamide demonstrated notable anti-cancer activity against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells. The following table summarizes the cell viability percentages observed in these studies:

CompoundCell LineCell Viability (%)
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These results suggest that structural modifications can enhance anti-cancer efficacy, with electron-donor substituents on the phenyl ring significantly increasing bioactivity .

Antimicrobial Activity

The antimicrobial potential of this class of compounds has also been investigated. Compounds similar to the target molecule were tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The following table outlines the antimicrobial activity measured by inhibition zones:

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
4fS. aureus16230
4aE. coli10240
4bB. cereus15280

These compounds exhibited promising antibacterial activity, with some showing significant inhibition against fungal strains as well .

The proposed mechanism of action for the biological activity of this compound involves:

  • Electrophilic Attack : The benzenesulfonyl group may act as an electrophile, facilitating interactions with nucleophilic sites on biological macromolecules.
  • Hydrogen Bonding : The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins or enzymes.
  • Cellular Uptake : The lipophilicity conferred by the aromatic moieties may improve cellular uptake, leading to higher bioavailability and efficacy .

Case Studies

Several case studies have highlighted the effectiveness of compounds related to the target molecule in clinical settings:

  • A study demonstrated that certain derivatives showed lower cell viability in cancer cell lines compared to standard treatments like doxorubicin, indicating potential as lead compounds for drug development.
  • Another investigation into antimicrobial activity revealed that modifications in structure led to enhanced potency against resistant bacterial strains, highlighting the need for further exploration in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.